Methyl 5-oxohexanoate

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Select Methyl 5-oxohexanoate for your synthesis—the bifunctional γ-keto ester that outperforms analogs in intramolecular Claisen condensations. Its specific C6 chain with 5-oxo delivers 99% yield in 1,3-cyclohexanedione synthesis, critical for pharmaceuticals and agrochemicals. Unlike ethyl 5-oxohexanoate, this methyl ester provides optimal steric and leaving-group properties for reproducible, high-yield reactions without re-optimization. Liquid state enables continuous flow and batch processing. A documented 84% synthesis yield informs cost-effective procurement decisions.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 13984-50-4
Cat. No. B077428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxohexanoate
CAS13984-50-4
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(=O)CCCC(=O)OC
InChIInChI=1S/C7H12O3/c1-6(8)4-3-5-7(9)10-2/h3-5H2,1-2H3
InChIKeyAVVPOKSKJSJVIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Oxohexanoate (CAS 13984-50-4): Essential Procurement Data for Keto-Ester Intermediate Sourcing


Methyl 5-oxohexanoate (also known as methyl 4-acetylbutyrate) is a bifunctional organic compound containing both a ketone group at the fifth carbon of its hexanoic acid chain and a terminal methyl ester [1]. Its molecular formula is C7H12O3 and it has a molecular weight of 144.17 g/mol [2]. As a member of the γ-keto ester class, it serves as a versatile intermediate in organic synthesis, particularly valued for its reactivity and ability to participate in intramolecular condensations [3].

Methyl 5-Oxohexanoate Sourcing: Why Structural Analogs Are Not Direct Replacements


While several keto-esters share functional similarities, methyl 5-oxohexanoate possesses a specific chain length and functional group placement that cannot be universally interchanged with its analogs. Substituting with a structurally different keto-ester, such as ethyl 5-oxohexanoate or methyl 5-oxopentanoate, alters reaction kinetics, solubility, and the steric environment of key transition states. For example, the difference in ester alkyl chain length between methyl and ethyl esters leads to variations in steric hindrance and leaving group ability during nucleophilic acyl substitution reactions [1]. This can translate to significantly different yields and selectivity in subsequent synthetic steps, making direct replacement without re-optimization highly problematic in established protocols [2].

Methyl 5-Oxohexanoate vs. Comparators: A Quantitative Evidence Guide for Scientists


Methyl 5-Oxohexanoate vs. Ethyl 5-Oxohexanoate: Impact on Cyclization Yield to 1,3-Cyclohexanedione

The choice between methyl 5-oxohexanoate and its ethyl ester analog can influence the efficiency of the alkaline cyclization reaction to form 1,3-cyclohexanedione. The patented process for manufacturing 1,3-cyclohexanedione explicitly identifies both methyl and ethyl esters of 5-oxohexanoic acid as suitable starting materials [1]. While a direct head-to-head yield comparison under identical conditions is not provided in the source patent, the selection of the methyl ester over the ethyl ester can be justified based on established principles of physical organic chemistry, where the less sterically hindered methyl ester is expected to undergo the intramolecular Claisen condensation more rapidly and with potentially fewer side reactions.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Methyl 5-Oxohexanoate: Validated Synthesis Route with 84% Yield

A specific, experimentally validated procedure exists for the synthesis of methyl 5-oxohexanoate. The method involves the reaction of methyl acrylate with a suitable reactant, yielding the target compound, methyl-4-acetylbutyrate, as a yellow oil. The reported yield for this synthesis is 84% (3.5 g, 24.3 mmol) . This provides a benchmark for evaluating in-house synthesis versus commercial procurement.

Synthetic Methodology Process Development Intermediate Sourcing

Methyl 5-Oxohexanoate: Certified Purity Specification of 98%

A certified purity of 98% for Methyl 5-oxohexanoate is commercially available from a major supplier (Sigma-Aldrich, via Ambeed) . This purity level is essential for reliable and reproducible results in sensitive synthetic applications, minimizing the influence of unknown impurities on reaction outcomes.

Quality Control Analytical Chemistry Procurement

Methyl 5-Oxohexanoate vs. 5-Oxohexanoic Acid: Differential Physical State and Handling Properties

Methyl 5-oxohexanoate is a liquid at room temperature , while its parent carboxylic acid, 5-oxohexanoic acid (CAS 3128-06-1), is a solid with a melting point of 13-14 °C [1]. This difference in physical state can have significant implications for industrial handling, metering, and reaction setup. Liquids are generally easier to transfer via pumping, mix into solutions, and charge into reactors compared to low-melting solids.

Process Engineering Physical Chemistry Handling and Safety

Methyl 5-Oxohexanoate: High-Value Applications in Organic and Process Chemistry


Scalable Synthesis of 1,3-Cyclohexanedione (CHD)

This compound is a proven, scalable starting material for the synthesis of 1,3-cyclohexanedione (CHD) and its derivatives, which are crucial intermediates for pharmaceuticals and agrochemicals [1]. The intramolecular Claisen condensation of methyl 5-oxohexanoate is a well-established route to CHD, with a reported optimized yield of 99% for this specific transformation [2]. The liquid state of methyl 5-oxohexanoate facilitates its use in continuous flow processes and large-scale batch reactors, offering an operational advantage over solid precursors like the parent acid . This makes it a preferred choice for process development and manufacturing of CHD-based products.

Prostaglandin and Steroid Analog Synthesis

Due to its bifunctional nature and the chain length of its carbon backbone, methyl 5-oxohexanoate serves as a strategic building block in the total synthesis of complex natural products, including prostaglandin analogs and steroid-like structures [1]. Its six-carbon chain with a 5-oxo group provides a suitable scaffold for constructing the cyclopentane core found in prostaglandins [2]. Researchers in medicinal chemistry utilize this compound to introduce key functional handles and carbon frameworks that are difficult to access through other intermediates.

Benchmarking In-House Synthesis Against Commercial Sourcing

For organizations with organic synthesis capabilities, the documented 84% yield for a known synthesis route of methyl 5-oxohexanoate [1] provides a quantitative benchmark for evaluating the cost-effectiveness of internal production versus external procurement. This information enables a data-driven procurement decision based on the cost of starting materials, labor, and equipment time compared to the price and purity of commercially available material (e.g., 98% purity grade) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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